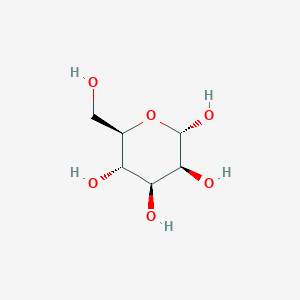

alpha-D-Mannose

Descripción general

Descripción

La Alfa-D-Manosa es un azúcar aldohexosa que se encuentra de forma natural y es un epímero de la glucosa en la posición C-2. Se encuentra comúnmente en la naturaleza como un componente del manano, un polisacárido. La Alfa-D-Manosa juega un papel crucial en el metabolismo humano, particularmente en la glicosilación de ciertas proteínas. Es ampliamente utilizada en varias industrias, incluyendo la alimentaria, la médica y la cosmética, debido a sus propiedades bajas en calorías y no tóxicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La Alfa-D-Manosa se puede sintetizar a través de varios métodos químicos y enzimáticos. Un método común implica la isomerización de la D-glucosa utilizando enzimas como la D-lixosa isomerasa, la D-manosa isomerasa, la celobiosa 2-epimerasa y la D-manosa 2-epimerasa . Otro método implica la extracción de D-manosa de granos de palma desproteinizados mediante tratamiento con ácido sulfúrico asistido por microondas .

Métodos de Producción Industrial: La producción industrial de Alfa-D-Manosa a menudo se basa en la conversión enzimática debido a su eficiencia y especificidad. Enzimas como la D-lixosa isomerasa y la D-manosa isomerasa se utilizan para convertir la D-glucosa en D-manosa. Este método es preferible a la síntesis química y la extracción vegetal, ya que satisface la demanda industrial de D-manosa .

Análisis De Reacciones Químicas

Tipos de Reacciones: La Alfa-D-Manosa experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Oxidación: La Alfa-D-Manosa se puede oxidar para formar ácido D-manónico utilizando agentes oxidantes como el ácido nítrico.

Reducción: La reducción de la Alfa-D-Manosa puede producir D-manitol, un alcohol de azúcar, utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo de la Alfa-D-Manosa, lo que lleva a la formación de derivados como la alfa-D-manósido de metilo

Principales Productos Formados:

Oxidación: Ácido D-manónico

Reducción: D-manitol

Sustitución: Alfa-D-manósido de metilo

4. Aplicaciones en la Investigación Científica

La Alfa-D-Manosa tiene una amplia gama de aplicaciones en la investigación científica:

Biología: Juega un papel en los procesos de glicosilación, que son esenciales para el plegamiento y la estabilidad de las proteínas.

Industria: Se utiliza en la producción de edulcorantes bajos en calorías y como aditivo en alimentos y cosméticos.

Aplicaciones Científicas De Investigación

Alpha-D-Mannose has a wide range of applications in scientific research:

Biology: Plays a role in glycosylation processes, which are essential for protein folding and stability.

Industry: Utilized in the production of low-calorie sweeteners and as an additive in food and cosmetics.

Mecanismo De Acción

La Alfa-D-Manosa ejerce sus efectos principalmente a través de su interacción con las bacterias. Inhibe la adhesión de la Escherichia coli al urotelio, lo que previene las infecciones del tracto urinario. Este efecto antiadherente no se considera una acción farmacológica, lo que hace que la Alfa-D-Manosa sea adecuada para clasificarla como un dispositivo médico . Los objetivos moleculares involucrados en este mecanismo incluyen los receptores bacterianos que se unen a los residuos de manosa .

Comparación Con Compuestos Similares

La Alfa-D-Manosa es única debido a su papel específico en la prevención de la adhesión bacteriana y sus aplicaciones en los procesos de glicosilación. Compuestos similares incluyen:

D-Glucosa: Un epímero de la Alfa-D-Manosa en la posición C-2, ampliamente utilizado en el metabolismo energético.

D-Manitol: Un producto de reducción de la Alfa-D-Manosa, utilizado como alcohol de azúcar en alimentos y productos farmacéuticos.

D-Galactosa: Otro azúcar aldohexosa, involucrado en la síntesis de glucoproteínas y glucolípidos

La Alfa-D-Manosa destaca por sus aplicaciones específicas en la prevención de infecciones del tracto urinario y su papel en la glicosilación, que no son compartidas por todos los compuestos similares.

Propiedades

IUPAC Name |

(2S,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-PQMKYFCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015858 | |

| Record name | alpha-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Information not available., Solid | |

| Record name | alpha-D-Mannopyranose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11733 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

713.0 mg/mL at 17 °C | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7296-15-3, 101357-07-7, 3458-28-4 | |

| Record name | α-D-Mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Mannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium sulfide (CaS), solid soln. with strontium sulfide, bismuth and europium-doped | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-D-MANNOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3F28J9G0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

132 °C | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

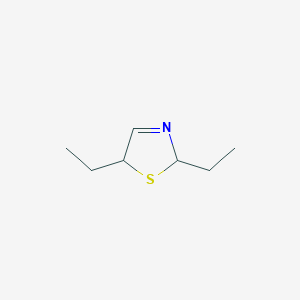

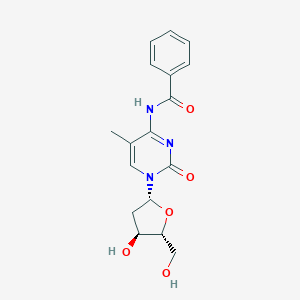

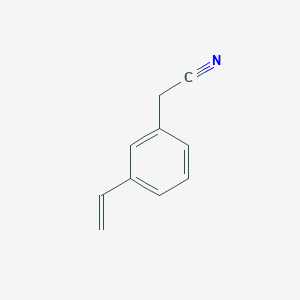

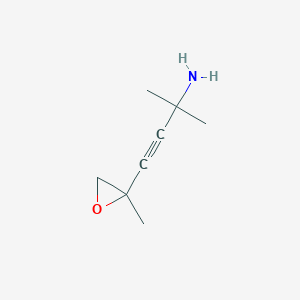

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does alpha-D-mannose interact with lectins?

A1: this compound binds specifically to certain lectins. For example, the lectin Concanavalin A (Con A) exhibits high affinity for this compound residues. [, , , , ] This interaction is often studied using techniques like lectin histochemistry and agglutination assays. [, , ]

Q2: What are the downstream effects of this compound binding to its targets?

A2: The effects of this compound binding depend on the target molecule. In the context of fertilization, this compound residues on the zona pellucida of pig oocytes may act as components of sperm receptors, potentially inducing acrosome reaction and facilitating sperm penetration. [] In other systems, this compound-containing glycoproteins might be involved in apoptosis regulation. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C6H12O6 and its molecular weight is 180.16 g/mol.

Q4: Is there spectroscopic data available for this compound?

A4: While the provided papers do not contain detailed spectroscopic data, techniques like NMR spectroscopy have been used to characterize this compound-containing compounds and their derivatives. [, ]

Q5: Has computational chemistry been used to study this compound?

A5: While the provided papers do not focus on computational studies of this compound, molecular modeling was used to investigate the interaction of a brominated derivative of mannose with a lectin. [] This suggests the potential for applying computational methods to understand this compound interactions.

Q6: Are there any formulation strategies mentioned for this compound?

A6: The provided papers do not discuss specific formulation strategies for this compound.

Q7: Is there any information on the safety and toxicity of this compound?

A7: The provided research papers primarily focus on the biochemical and molecular aspects of this compound and do not contain detailed safety or toxicity data.

Q8: What is known about the pharmacokinetics and pharmacodynamics of this compound?

A8: The provided papers primarily focus on biochemical and cellular studies and do not provide information on the pharmacokinetics or pharmacodynamics of this compound.

Q9: How does the distribution of this compound residues vary across different biological systems?

A9: Research indicates that the distribution of this compound residues is not uniform. Lectin histochemical studies have revealed variations in the presence and localization of this compound-containing glycoconjugates in different tissues and cell types, such as in the epididymal ductuli efferentes of lizards [], the scrotal skin of horses [], and the epiphyseal cartilage-plate of rabbit tibia. []

Q10: What are the potential implications of altered this compound expression in disease?

A10: Although not extensively covered in the provided papers, alterations in glycosylation patterns, including those involving this compound, have been linked to various pathological conditions. For example, abnormal glycoprotein expression in the placenta, including changes in this compound-containing glycoproteins, has been associated with intrauterine growth retardation (IUGR). []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl]-](/img/structure/B13003.png)